molecular formula C15H14N4O2S B5079423 4-[(4-Methylphthalazin-1-yl)amino]benzenesulfonamide

4-[(4-Methylphthalazin-1-yl)amino]benzenesulfonamide

Cat. No.: B5079423
M. Wt: 314.4 g/mol
InChI Key: LMMOWGVGZDURKF-UHFFFAOYSA-N
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Description

4-[(4-Methylphthalazin-1-yl)amino]benzenesulfonamide is a chemical compound known for its inhibitory properties against nucleotide pyrophosphatase/phosphodiesterase3 (NPP3).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphthalazin-1-yl)amino]benzenesulfonamide typically involves the reaction of 4-methylphthalazin-1-amine with benzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphthalazin-1-yl)amino]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the methyl group on the phthalazine ring.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield phthalazinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[(4-Methylphthalazin-1-yl)amino]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting nucleotide pyrophosphatase/phosphodiesterase3 (NPP3), an enzyme involved in the hydrolysis of extracellular nucleotides. By inhibiting NPP3, the compound reduces the production of immunosuppressive adenosine, thereby potentially enhancing anti-cancer immune responses . Additionally, it shows ancillary inhibition of carbonic anhydrases CA-II and CA-IX, which are also targets in cancer therapy .

Properties

IUPAC Name

4-[(4-methylphthalazin-1-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10-13-4-2-3-5-14(13)15(19-18-10)17-11-6-8-12(9-7-11)22(16,20)21/h2-9H,1H3,(H,17,19)(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMOWGVGZDURKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328156
Record name 4-[(4-methylphthalazin-1-yl)amino]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203054
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

309734-61-0
Record name 4-[(4-methylphthalazin-1-yl)amino]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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